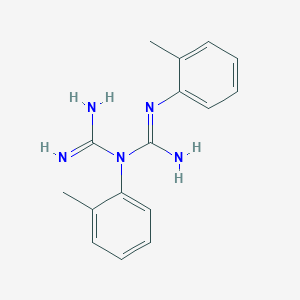
N,N''-Bis(2-methylphenyl)triimidodicarbonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide is a chemical compound with the molecular formula C15H17N3. It is also known by other names such as guanidine, 1,3-di-o-tolyl- and di-o-tolylguanidine . This compound is characterized by its guanidine functional group, which is a common feature in many organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide typically involves the reaction of o-toluidine with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the guanidine structure .
Industrial Production Methods
In industrial settings, the production of N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require the presence of a catalyst and may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide involves its interaction with specific molecular targets. The guanidine group in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular pathways and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di-o-tolylguanidine: Similar in structure but with different substituents.
Tetramethylazodicarboxamide: Another compound with a guanidine group but different functional groups.
Uniqueness
N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide is unique due to its specific substitution pattern on the guanidine group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
56745-35-8 |
|---|---|
Formule moléculaire |
C16H19N5 |
Poids moléculaire |
281.36 g/mol |
Nom IUPAC |
1-carbamimidoyl-1,2-bis(2-methylphenyl)guanidine |
InChI |
InChI=1S/C16H19N5/c1-11-7-3-5-9-13(11)20-16(19)21(15(17)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,17,18)(H2,19,20) |
Clé InChI |
LKJOALXYZZWFIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=C(N)N(C2=CC=CC=C2C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



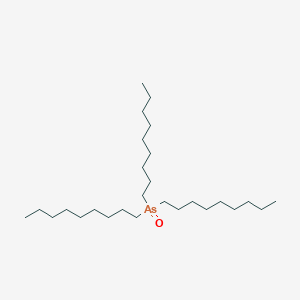

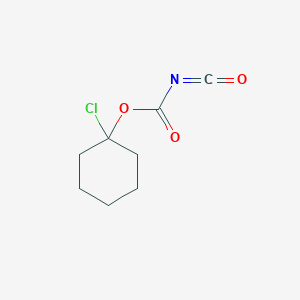
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)



![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
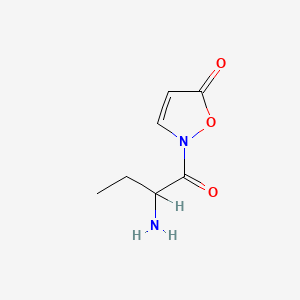
![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)
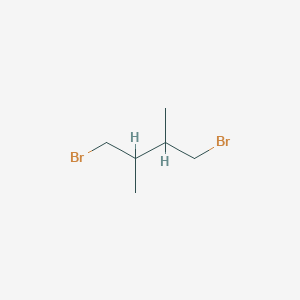
![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
